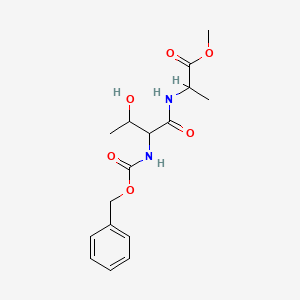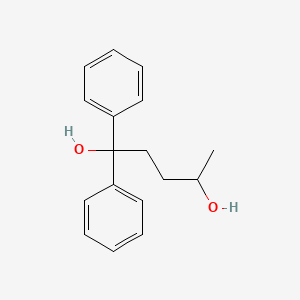
1,1-Diphenylpentane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenylpentane-1,4-diol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two phenyl groups attached to a pentane backbone, with hydroxyl groups at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the use of catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the corresponding diketone to the diol under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 1,1-Diphenylpentane-1,4-dione or carboxylic acids.
Reduction: 1,1-Diphenylpentane.
Substitution: 1,1-Diphenylpentane-1,4-dihalide.
Scientific Research Applications
1,1-Diphenylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diphenylpentane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,1-Diphenylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,1-Diphenylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-1,2-propanediol: Different positioning of hydroxyl groups, leading to distinct chemical properties.
Properties
CAS No. |
5194-35-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,1-diphenylpentane-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-14(18)12-13-17(19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18-19H,12-13H2,1H3 |
InChI Key |
ICANRICLZGAAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


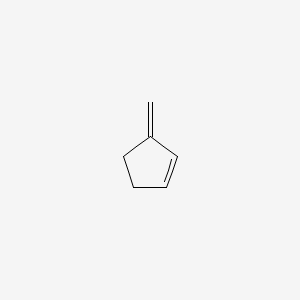
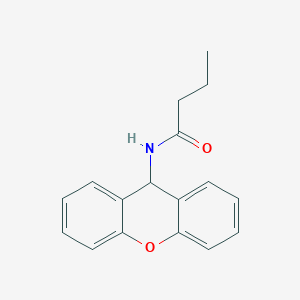

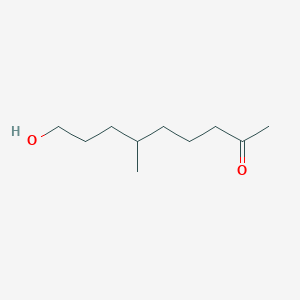
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
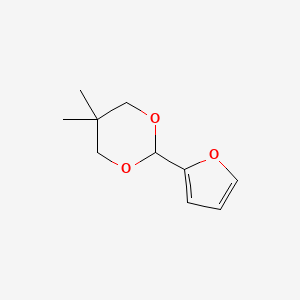
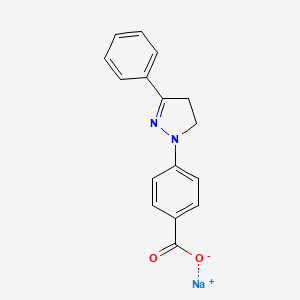


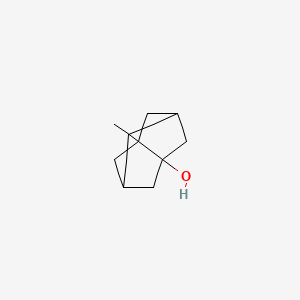
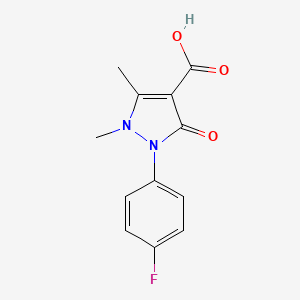
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
